molecular formula C12H6F4 B8562698 2,3,4,6-Tetrafluorobiphenyl

2,3,4,6-Tetrafluorobiphenyl

Cat. No.: B8562698
M. Wt: 226.17 g/mol
InChI Key: SKDWLRPVWTVSKZ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorobiphenyl is a fluorinated biphenyl derivative characterized by fluorine substituents at the 2, 3, 4, and 6 positions of the biphenyl scaffold. The tetrafluorinated structure enhances lipophilicity and thermal stability compared to non-fluorinated analogs, while the specific substitution pattern influences molecular symmetry, dipole moments, and reactivity in cross-coupling reactions .

Properties

Molecular Formula

C12H6F4

Molecular Weight

226.17 g/mol

IUPAC Name

1,2,3,5-tetrafluoro-4-phenylbenzene

InChI

InChI=1S/C12H6F4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H

InChI Key

SKDWLRPVWTVSKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2F)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Symmetry : 2,3,5,6-Tetrafluorobiphenyl exhibits a symmetrical structure, enabling predictable crystal packing, whereas this compound’s asymmetry may lead to varied intermolecular interactions .
  • Synthesis : 2,3,2',3'-Tetrafluorobiphenyl is synthesized via Suzuki-Miyaura coupling using fluorinated boronic acids , while this compound likely requires regioselective fluorination or advanced cross-coupling strategies due to its substitution pattern .

Comparison with Chlorinated Analogs

Chlorinated biphenyls (e.g., tetrachlorobiphenyls) share structural similarities but differ in electronic and environmental behavior:

Compound Halogen Substituent Positions Key Differences from this compound
2,3,4,6-Tetrachlorobiphenyl Cl 2,3,4,6 Higher environmental persistence; increased toxicity
3,3',4,4'-Tetrachlorobiphenyl Cl 3,3',4,4' Coplanar structure; binds strongly to aryl hydrocarbon receptors
2,2',5,5'-Tetrachlorobiphenyl Cl 2,2',5,5' Lower polarity; higher bioaccumulation potential

Critical Insights :

  • Electronegativity : Fluorine’s higher electronegativity reduces electron density in this compound compared to chlorinated analogs, altering reactivity in nucleophilic substitution .
  • Environmental Impact : Chlorinated biphenyls exhibit greater environmental persistence and toxicity, whereas fluorinated versions are less studied but may pose distinct risks due to bioaccumulation .

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